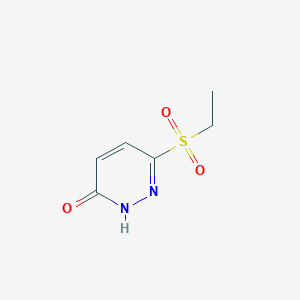
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by its unique structure, which includes a naphthalene ring fused to a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalene-2,6-dione with benzaldehyde and urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired dihydropyrimidinone structure. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce dihydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted dihydropyrimidinones.
科学的研究の応用
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in cancer treatment, it may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
類似化合物との比較
Similar Compounds
- 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-methyl-2,3-dihydropyrimidin-4(1H)-one
- 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-ethyl-2,3-dihydropyrimidin-4(1H)-one
- 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-propyl-2,3-dihydropyrimidin-4(1H)-one
Uniqueness
The uniqueness of 2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one lies in its specific substitution pattern and the presence of both naphthalene and dihydropyrimidinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
651720-61-5 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24) |
InChIキー |
YAPKMBGLBBGRGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)

![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)




![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)



![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)

